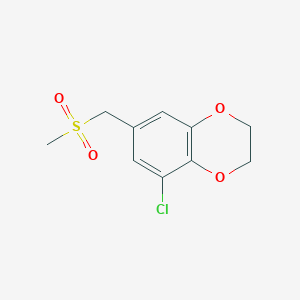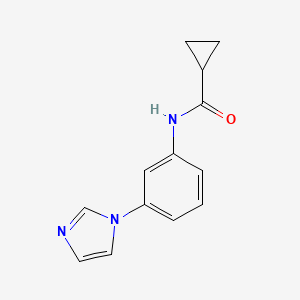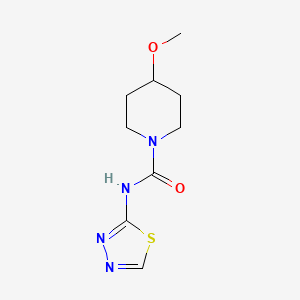
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDMA, which is commonly referred to as ecstasy. However,
Mechanism of Action
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of empathy, emotional openness, and social bonding.
Biochemical and physiological effects:
MDMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and attachment.
Advantages and Limitations for Lab Experiments
One advantage of using MDMA in lab experiments is its ability to induce a state of empathy and social bonding, which can be useful in studying social behavior and interactions. However, the limitations of using MDMA in lab experiments include its potential for abuse and the ethical concerns surrounding its use.
Future Directions
1. Further research into the potential therapeutic effects of MDMA in the treatment of other mental health disorders such as depression and addiction.
2. Development of safer and more effective MDMA-based therapies.
3. Investigation of the long-term effects of MDMA use on the brain and body.
4. Study of the effects of MDMA on social behavior and interactions in different populations.
5. Exploration of the potential of MDMA as a tool for enhancing empathy and social bonding in healthy individuals.
Synthesis Methods
The synthesis of 5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine involves the reaction of safrole with hydrochloric acid and thionyl chloride to produce 3,4-methylenedioxyphenylpropan-2-one. This intermediate is then reacted with methylamine to produce MDMA.
Scientific Research Applications
5-Chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that MDMA-assisted psychotherapy can significantly reduce symptoms of PTSD and anxiety in patients.
properties
IUPAC Name |
5-chloro-7-(methylsulfonylmethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-16(12,13)6-7-4-8(11)10-9(5-7)14-2-3-15-10/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVLKTAVNWQKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC2=C(C(=C1)Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7529409.png)


![1-[2-(Benzylsulfonylamino)ethyl]-3-propan-2-ylurea](/img/structure/B7529434.png)
![2-[acetyl(methyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B7529447.png)

![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)


![5-(2-Methylpropyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529487.png)
![3-[(3,4-Dimethylphenyl)sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7529492.png)
